2-Azido-4,6-dimethoxy-1,3,5-triazine
Overview
Description
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) is a highly efficient and shelf-stable diazo-transfer reagent . It is very stable, even after more than a year of storage under air at room temperature . Diazo-transfer reactions based on ADT can produce diazo compounds in excellent yields within several minutes at room temperature .
Synthesis Analysis
The synthesis of this compound involves diazo-transfer reactions . These reactions are highly efficient and can be completed within several minutes at room temperature . The diazo-transfer reactions based on ADT give diazo compounds in excellent yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of azido groups and methoxy groups attached to a triazine ring .Chemical Reactions Analysis
This compound is used as a diazo-transfer reagent in various chemical reactions . It is particularly useful in the synthesis of diazo compounds .Physical And Chemical Properties Analysis
This compound is a stable compound that can be stored under air at room temperature for over a year without any significant degradation . It is used as a diazo-transfer reagent in various chemical reactions .Scientific Research Applications
Photochemical Reactions
2-Azido-4,6-dimethoxy-1,3,5-triazine is involved in various photochemical reactions. When irradiated, it reacts with hydrocarbons like cyclohexane and cyclohexene to produce different triazine derivatives. This chemical behavior is useful for studying intermolecular interactions and synthesis pathways in organic chemistry (Kayama et al., 1975).
Chemical Reactions with Pyridines and Phosphine
This compound forms adducts with pyridines and reacts with triphenylphosphine to produce triazinyliminophosphoranes. These reactions are important for understanding the chemical behavior of azidotriazines in the presence of different organic compounds, contributing to the field of organic synthesis and reaction mechanisms (Fujinuma et al., 1978).
Synthesis of Diazo Compounds
This compound is reported as an efficient diazo-transfer reagent for the synthesis of diazo compounds. This application is significant in organic synthesis, particularly in creating compounds with specific functional groups for various industrial and research applications (Xie et al., 2018).
Potential as an Explosive Material
Despite its applications in chemistry, this compound is also noted for its highly exothermic decomposition, comparable to tosyl azide. This property implies potential risks and necessitates caution in handling, which is an important consideration for safety protocols in chemical laboratories and industries (Green et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) is the formation of diazo compounds . ADT is used as a diazo-transfer reagent, which is a type of chemical that transfers a diazo group to another molecule .
Mode of Action
ADT interacts with its targets through a process known as diazo-transfer . This reaction involves the transfer of a diazo group from ADT to another molecule, resulting in the formation of diazo compounds . The reaction is highly efficient and can be completed within several minutes at room temperature .
Biochemical Pathways
The diazo-transfer reaction mediated by ADT affects the synthesis of diazo compounds . These compounds are crucial in organic chemistry for the formation of various functional groups and complex molecules .
Pharmacokinetics
It is known that adt is very stable, even when stored under air at room temperature for over a year . This stability suggests that ADT may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of ADT’s action is the formation of diazo compounds . These compounds are versatile intermediates in organic synthesis, leading to the formation of a wide variety of functional groups and complex molecules .
Action Environment
ADT is stable and effective under a variety of conditions . It can perform diazo-transfer reactions efficiently at room temperature . Like all azide compounds, care should be taken to ensure safe practices during its use .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Azido-4,6-dimethoxy-1,3,5-triazine are primarily related to its role as a diazo-transfer reagent . It is involved in diazo-transfer reactions, which result in the formation of diazo compounds in excellent yields within several minutes at room temperature
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role in diazo-transfer reactions
Temporal Effects in Laboratory Settings
This compound is very stable, even upon storage under air at room temperature for over a year This suggests that it may have long-term stability in laboratory settings
Properties
IUPAC Name |
2-azido-4,6-dimethoxy-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O2/c1-12-4-7-3(10-11-6)8-5(9-4)13-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNHXCCXAHLVEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N=[N+]=[N-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275308 | |
Record name | 2-azido-4,6-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30805-07-3 | |
Record name | 2-azido-4,6-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10275308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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